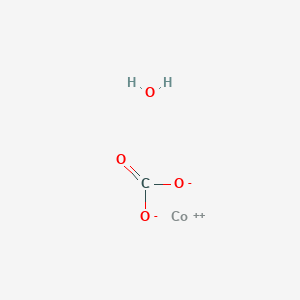

Cobalt(II) carbonate hydrate

Description

The exact mass of the compound Cobalt(II) carbonate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cobalt(II) carbonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) carbonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cobalt(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAIPADPFFTYLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929810 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137506-60-6 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cobalt(II) Carbonate Hydrate

Introduction: Beyond the Pink Powder

Cobalt(II) carbonate (CoCO₃) is an inorganic compound that typically presents as a pink or reddish crystalline solid.[1][2] While its anhydrous form is well-defined, it is more commonly encountered in its hydrated state, Cobalt(II) carbonate hydrate (CoCO₃·xH₂O), a compound of significant interest in various scientific domains.[3][4] It serves as a crucial intermediate in the hydrometallurgical purification of cobalt from its ores and is a versatile precursor for the synthesis of other cobalt salts, cobalt carbonyl, and advanced materials like cobalt oxides used in catalysis and battery manufacturing.[5][6]

In its natural form, it is found as the mineral sphaerocobaltite.[2][5] For researchers, particularly in materials science and drug development, understanding the nuanced chemical properties of the hydrated form is paramount. Its thermal decomposition behavior is exploited for the controlled synthesis of cobalt oxide nanoparticles, and its reactivity in acidic media is fundamental to its role as a starting material.[6][7] Recent studies have even explored its acid-responsive dissociation within the acidic tumor microenvironment, highlighting its potential in targeted drug delivery systems.[8] This guide provides a detailed exploration of its core chemical properties, synthesis, and reactivity, grounded in established experimental protocols and analysis.

Physicochemical and Structural Characteristics

Cobalt(II) carbonate hydrate's physical properties are foundational to its handling, storage, and application. The compound is air-sensitive and should be stored under an inert atmosphere.[5][9][10] It is generally considered insoluble in cold water but decomposes in hot water and is readily soluble in acids.[1][11][12]

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source(s) |

| Chemical Formula | CoCO₃·xH₂O | [4][11] |

| Molar Mass (Anhydrous) | 118.941 g/mol | [1][2][13] |

| Appearance | Pink, violet, or red crystalline powder | [1][3] |

| Density (Anhydrous) | 4.13 g/cm³ | [1][2][5][13] |

| Decomposition Point | Hydrate: ~140 °C; Anhydrous: ~427 °C | [2][4][13] |

| Solubility in Water | Very low; Ksp ≈ 1.0 x 10⁻¹⁰ | [13][14] |

| Solubility (Other) | Insoluble in ethanol and methyl acetate; Soluble in acids | [5][11][15] |

| Crystal Structure | Anhydrous: Rhombohedral (Calcite-like); Hexahydrate: Trigonal | [2][13][16] |

Synthesis via Aqueous Precipitation

The most common and industrially relevant method for synthesizing cobalt(II) carbonate is through a precipitation reaction in an aqueous solution. This process leverages the compound's low solubility in water.

Causality in Synthesis

The choice of reactants is critical. A soluble cobalt(II) salt, such as cobalt(II) sulfate or chloride, provides the Co²⁺ ions.[5][13] A carbonate source, typically sodium bicarbonate or sodium carbonate, provides the CO₃²⁻ ions.[2] Sodium bicarbonate is often preferred as it allows for better pH control during the reaction. The reaction pH is a determinative factor; at higher pH (9-11), cobalt carbonate hydroxide may initially precipitate, which then converts to cobalt carbonate as the pH lowers to a range of 6.5 to 8.[6] The temperature and stirring rate are controlled to influence the particle size and crystallinity of the final product.

Experimental Protocol: Synthesis of Cobalt(II) Carbonate Hydrate

-

Preparation of Solutions:

-

Prepare a 1.0 M solution of cobalt(II) sulfate (CoSO₄) by dissolving the appropriate mass in deionized water.

-

Prepare a 2.0 M solution of sodium bicarbonate (NaHCO₃). The bicarbonate is used in excess to ensure complete precipitation.

-

-

Precipitation:

-

Aging the Precipitate:

-

Continue stirring the slurry for 1-2 hours after the addition is complete. This "aging" process allows for the crystal structure to become more ordered.

-

-

Isolation and Purification:

-

Separate the pink precipitate from the supernatant liquid via vacuum filtration.

-

Wash the collected solid several times with deionized water to remove residual sodium sulfate and other soluble impurities.

-

Perform a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified solid in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove water and ethanol without initiating thermal decomposition.[17] Store the final product in a desiccator or under an inert atmosphere.

-

Visualization: Synthesis Workflow

Caption: Workflow for the precipitation synthesis of CoCO₃·xH₂O.

Thermal Decomposition Pathway

The thermal decomposition of cobalt(II) carbonate hydrate is a multi-stage process that is critical for its application as a precursor to cobalt oxides. This process can be precisely monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[6]

Causality in Decomposition

The decomposition follows a predictable pathway based on bond energies. The initial weight loss corresponds to the endothermic removal of water of hydration, which is weakly bound.[6] This occurs at a relatively low temperature. The subsequent, more significant weight loss occurs at a higher temperature and corresponds to the breakdown of the carbonate anion into carbon dioxide gas and an oxide anion, a process known as decarbonation. In the presence of air, the resulting cobalt(II) oxide (CoO) can be further oxidized to cobalt(II,III) oxide (Co₃O₄).[13]

-

Stage 1: Dehydration: CoCO₃·xH₂O(s) → CoCO₃(s) + xH₂O(g)

-

Stage 2: Decarbonation & Oxidation: 6CoCO₃(s) + O₂(g) → 2Co₃O₄(s) + 6CO₂(g)

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of cobalt(II) carbonate hydrate into a TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Set the atmosphere to the desired gas (e.g., nitrogen for inert decomposition, or air for oxidative decomposition) with a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition (e.g., 1000 °C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures of mass loss events and quantify the percentage of mass lost at each stage, corresponding to the loss of water and carbon dioxide.

-

Visualization: Thermal Decomposition Pathway

Caption: Dissolution of CoCO₃ in hydrochloric acid.

Safety and Handling Considerations

Cobalt(II) carbonate hydrate is a hazardous substance and requires careful handling. [9]

-

Health Hazards: It is harmful if swallowed and can cause gastrointestinal irritation. [11][18]It is a known skin and respiratory sensitizer, and repeated exposure may lead to allergic reactions or asthma. [3][9][11]It is also suspected of causing cancer and may impair fertility. [9][11][19]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. [11][18]Wear appropriate PPE, including safety goggles, impervious gloves, and a lab coat. [9]* Handling: Minimize dust generation and accumulation. [3]Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. [9][11]It is air-sensitive and should be stored away from incompatible materials like strong oxidizing agents. [5][9][10]

References

-

Title: Material Safety Data Sheet - Cobalt(II) carbonate hydrate Source: Cole-Parmer URL: [Link]

-

Title: Cobalt(II) carbonate - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Cobalt II Carbonate Formula Source: GeeksforGeeks URL: [Link]

-

Title: Cobalt(II) carbonate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cobalt(II) carbonate hydrate | CH2CoO4 | CID 16211458 Source: PubChem URL: [Link]

-

Title: COBALT CARBONATE Source: Ataman Kimya URL: [Link]

-

Title: Material Safety Data Sheet - Cobalt Carbonate Source: Palm International, Inc. URL: [Link]

-

Title: Cobalt(II) carbonate - Simple English Wikipedia, the free encyclopedia Source: Simple English Wikipedia URL: [Link]

-

Title: Cobalt(II) carbonate hydrate - Physico-chemical Properties Source: ChemBK URL: [Link]

-

Title: Cobalt(II) oxide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Study on water solubility of basic cobalt carbonate from different sources Source: ResearchGate URL: [Link]

-

Title: Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor Source: MDPI URL: [Link]

-

Title: Cobalt Carbonate Source: Digitalfire URL: [Link]

-

Title: THERMAL DECOMPOSITION OF BASIC COBALT AND COPPER CARBONATES Source: AKJournals URL: [Link]

-

Title: Cobalt carbonate nanorods enhance chemotherapy via neutralization of acidic tumor microenvironment and generation of carbonate radical anions for necrosis Source: PubMed URL: [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. Cobalt II Carbonate Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cobalt carbonate | 513-79-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Cobalt(II) oxide - Wikipedia [en.wikipedia.org]

- 8. Cobalt carbonate nanorods enhance chemotherapy via neutralization of acidic tumor microenvironment and generation of carbonate radical anions for necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. chembk.com [chembk.com]

- 11. Cobalt Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]

- 14. Cobalt(II) carbonate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 15. Cobalt carbonate CAS#: 513-79-1 [m.chemicalbook.com]

- 16. Cobalt(II) carbonate (513-79-1) for sale [vulcanchem.com]

- 17. Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor [mdpi.com]

- 18. conncoll.edu [conncoll.edu]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Cobalt(II) Carbonate Hydrate

This guide provides a comprehensive exploration of the thermal decomposition of cobalt(II) carbonate hydrate, a critical process in the synthesis of advanced cobalt-based materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the mechanistic pathways, experimental considerations, and analytical characterization of this thermal transformation. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower robust experimental design and interpretation.

Introduction: The Significance of Cobalt Carbonate Decomposition

Cobalt(II) carbonate hydrate (CoCO₃·xH₂O) serves as a vital precursor in the production of various cobalt oxides, which are integral to applications ranging from catalysis and energy storage to pigments and as intermediates in pharmaceutical synthesis.[1][2] The thermal decomposition of this hydrated salt is a precise method for generating cobalt oxides with controlled stoichiometry, morphology, and particle size.[3][4] Understanding the nuances of this process is paramount for achieving desired material properties and ensuring reproducibility.

The thermal decomposition of cobalt(II) carbonate hydrate is a multi-step process that is highly sensitive to experimental conditions. Key transformations involve an initial dehydration followed by one or more decarbonylation steps. The nature of the final cobalt oxide product—typically cobalt(II) oxide (CoO) or tricobalt tetroxide (Co₃O₄)—is dictated by factors such as the decomposition temperature and the composition of the surrounding atmosphere.[5][6]

This guide will elucidate the sequential nature of these decomposition events, provide a validated experimental protocol for their investigation using thermogravimetric analysis, and offer insights into the characterization of the resulting products.

Mechanistic Pathways of Decomposition

The thermal decomposition of cobalt(II) carbonate hydrate proceeds through a series of distinct, temperature-dependent stages. The exact nature of these stages can vary depending on the degree of hydration and whether the precursor is a simple hydrate or a basic carbonate.[6][7]

Dehydration: The Initial Mass Loss

The first stage of decomposition, occurring at relatively low temperatures (typically up to ~200°C), involves the loss of water molecules.[1][8] This includes both physically adsorbed water and chemically bound water of hydration. For a generic cobalt(II) carbonate hydrate, this can be represented as:

CoCO₃·xH₂O(s) → CoCO₃(s) + xH₂O(g)

The number of water molecules (x) can vary, and thermogravimetric analysis (TGA) is an excellent tool for its determination based on the observed mass loss.[9]

Decarbonylation and the Influence of Atmosphere

Following dehydration, the anhydrous cobalt(II) carbonate decomposes into a cobalt oxide with the release of carbon dioxide.[1][10] The stoichiometry of the resulting oxide is critically dependent on the atmosphere in which the decomposition is conducted.[5][11]

In an inert atmosphere (e.g., Nitrogen):

The primary decomposition product is cobalt(II) oxide (CoO):

CoCO₃(s) → CoO(s) + CO₂(g)

This reaction typically occurs in the temperature range of 250-400°C.[6][12]

In an oxidizing atmosphere (e.g., Air):

The presence of oxygen leads to the formation of the more oxidized tricobalt tetroxide (Co₃O₄):

3CoCO₃(s) + ½O₂(g) → Co₃O₄(s) + 3CO₂(g)

It is also possible that CoO forms as an intermediate and is subsequently oxidized to Co₃O₄.[5] The formation of Co₃O₄ is generally observed at temperatures above 300°C.[3][13] At very high temperatures (above 900°C), Co₃O₄ may decompose back to CoO.

The logical relationship between the precursor and its decomposition products under different atmospheric conditions is illustrated in the following diagram:

Caption: Decomposition pathway of cobalt(II) carbonate hydrate.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone technique for studying the thermal decomposition of materials.[9] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The following protocol provides a self-validating system for the analysis of cobalt(II) carbonate hydrate.

Instrument and Material Preparation

-

Instrumentation: A calibrated and verified thermogravimetric analyzer (TGA) equipped with a high-precision balance and capable of controlled heating rates and atmospheric conditions.

-

Sample: High-purity cobalt(II) carbonate hydrate. The material should be finely ground to ensure uniform heat distribution.

-

Crucibles: Alumina or platinum crucibles are recommended. Crucibles should be pre-cleaned by heating to a high temperature to remove any contaminants.

Step-by-Step Experimental Workflow

-

Instrument Calibration: Perform temperature and mass calibrations according to the manufacturer's specifications. This is a critical step for data accuracy and trustworthiness.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground cobalt(II) carbonate hydrate into a pre-tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Seal the furnace and begin purging with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidizing atmosphere) at a flow rate of 50-100 mL/min. Purge for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for resolving distinct decomposition steps.[14]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Post-Analysis:

-

Cool the furnace to room temperature.

-

Carefully remove the crucible and weigh the final residue.

-

Analyze the TGA data to determine the onset and completion temperatures of decomposition, as well as the percentage mass loss for each step.

-

The following diagram outlines the experimental workflow:

Caption: Thermogravimetric analysis experimental workflow.

Data Presentation and Interpretation

The data obtained from TGA can be summarized to provide a clear overview of the thermal decomposition behavior.

Quantitative Data Summary

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Atmosphere) | Gaseous Product | Solid Product |

| Dehydration | ~50 - 200 | Varies (dependent on x in CoCO₃·xH₂O) | H₂O | CoCO₃ |

| Decarbonylation | ~250 - 400 | ~37.0 (for anhydrous CoCO₃) (Nitrogen) | CO₂ | CoO |

| Oxidative Decarbonylation | ~300 - 500 | ~29.4 (for anhydrous CoCO₃) (Air) | CO₂, O₂ | Co₃O₄ |

Note: The theoretical mass loss for the decarbonylation of anhydrous CoCO₃ to CoO is approximately 37.0%, and to Co₃O₄ is approximately 29.4%. Experimental values may vary slightly.

Characterization of Solid Residues

To confirm the identity of the solid decomposition products, it is essential to employ complementary analytical techniques.

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases of the solid residue. By comparing the obtained diffraction pattern with standard reference patterns (e.g., from the JCPDS database), one can definitively identify the formation of CoO or Co₃O₄.[6][8][15]

-

Scanning Electron Microscopy (SEM): SEM provides valuable information on the morphology, particle size, and texture of the resulting cobalt oxide powders.[3][16]

Conclusion

The thermal decomposition of cobalt(II) carbonate hydrate is a well-defined yet sensitive process that offers a reliable route to synthesizing cobalt oxides. A thorough understanding of the dehydration and decarbonylation steps, coupled with precise control over experimental parameters such as temperature and atmosphere, is crucial for achieving the desired product with high purity and tailored properties. The integration of thermogravimetric analysis with structural characterization techniques like XRD provides a robust framework for investigating and optimizing this important solid-state reaction. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools for the successful synthesis and characterization of cobalt-based materials.

References

-

El-Fass, M. M., et al. (2011). Hydrothermal synthesis of cobalt carbonates using different counter ions. Materials Research Bulletin, 46(11), 1954-1959. [Link]

-

Yiyong, Y., et al. (2001). Micro-method powder X-ray diffraction analysis of thermal decomposition product of basic cobalt carbonate. Journal of Wuhan University. Natural Science Edition, 47(6), 660-662. [Link]

-

Kekkonen, M., et al. (2023). Kinetics of thermal decomposition and hydrogen reduction of Cobalt compounds: A review. OuluREPO. [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterisation of cobalt hydroxy carbonate Co2CO3(OH)2 nanomaterials. Retrieved from [Link]

-

González-López, J., et al. (2018). Crystallization of nanostructured cobalt hydroxide carbonate at ambient conditions: a key precursor of Co3O4. Mineralogical Magazine, 82(1), 161-173. [Link]

-

Lin, X., et al. (2017). Synthesis and characterization of cobalt hydroxide carbonate nanostructures. RSC Advances, 7(78), 49353-49360. [Link]

-

Yang, J. J., et al. (2011). Synthesis and characterisation of cobalt hydroxy carbonate Co2CO3(OH)2 nanomaterials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 420-428. [Link]

-

Rakhi, R. B., et al. (2013). a TGA curve of the as-prepared sample; b powder X-ray diffraction... ResearchGate. [Link]

-

Labinsights. (2024). Preparation of Cobalt Carbonate by Liquid Synthesis Method. [Link]

-

ResearchGate. (n.d.). XRD patterns of (a) Co(CO3)0.5(OH)·0.11H2O. [Link]

-

Ebrahimzade, H., & Khayati, G. R. (2018). Thermal decomposition kinetics of basic carbonate cobalt nanosheets obtained from spent Li-ion batteries: Deconvolution of overlapping complex reactions. Transactions of Nonferrous Metals Society of China, 28(6), 1265-1274. [Link]

-

Dehno Khalaji, A. (2019). Cobalt oxide nanoparticles by solid-state thermal decomposition: Synthesis and characterization. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(1), 75-78. [Link]

-

Lee, D., et al. (2023). Phase transition of amorphous cobalt hydroxide to crystalline cobalt oxides by electron-beam irradiation. Applied Microscopy, 53(1), 1. [Link]

-

ResearchGate. (n.d.). XRD pattern of the cobalt oxides synthesized by thermal decomposition... [Link]

-

Tao, F. F., et al. (2018). Transition of surface phase of cobalt oxide during CO oxidation. Physical Chemistry Chemical Physics, 20(9), 6440-6449. [Link]

-

ResearchGate. (n.d.). Transition of Surface Phase of Cobalt Oxide during CO Oxidation. [Link]

-

Amigó, J. M., et al. (1977). Thermal behaviour of [CoCO3(NH3)4]2SO4·3H2O. Thermochimica Acta, 20(3), 395-401. [Link]

-

Jang, M., et al. (2022). Thermally driven phase transition of cobalt hydroxide sheets via cobalt oxides to cobalt nanoparticles. Nanoscale Horizons, 7(4), 386-393. [Link]

-

ResearchGate. (n.d.). TGA curve in the air for as-prepared Co (CO 3 ) 0.35 Cl 0 .20 (OH) 1.10... [Link]

-

Baudin, F., et al. (2023). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 78, 42. [Link]

-

Padilla-Cervera, A., et al. (2020). Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. Materials, 13(21), 4897. [Link]

-

MDPI. (2023). Carbonation of Calcined Clay Dolomite for the Removal of Co(II): Performance and Mechanism. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TG, DTA) of precipitates obtained by various methods. [Link]

-

Schmidt, M., & Dinnebier, R. E. (2007). Thermal decomposition of cobalt nitrato compounds: Preparation of anhydrous cobalt(II)nitrate and its characterisation by Infrared and Raman spectra. Zeitschrift für anorganische und allgemeine Chemie, 633(11-12), 1854-1861. [Link]

-

Mishra, S. K., & Kanungo, S. B. (1992). Thermal dehydration and decomposition of cobalt chloride hydrate (CoCl2·xH2O). Journal of Thermal Analysis, 38(11), 2437-2454. [Link]

-

ResearchGate. (n.d.). TG curve for thermal decomposition of CoCO3 nanoparticles; Sample Mass... [Link]

-

ResearchGate. (n.d.). Figure 5. Thermogravimetric analysis of the cobalt complex illustrating... [Link]

-

Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA. [Link]

-

Galwey, A. K., & Brown, M. E. (2002). Mechanism and Kinetics of Thermal Decomposition of Carbonates. Russian Journal of Physical Chemistry A, 76(8), 1265-1275. [Link]

-

ChemBAM. (n.d.). Thermogravimetric analysis (TGA). [Link]

-

MDPI. (2022). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. [Link]

-

Morgan, P. E. D., et al. (2000). Thermal decomposition of synthesised carbonate hydroxyapatite. Journal of Materials Science, 35(12), 3085-3091. [Link]

-

Gabal, M. A., et al. (2007). Influence of the atmosphere on the thermal decomposition kinetics of the CaCO3 content of the PFBC coal flying ash. Journal of Thermal Analysis and Calorimetry, 89(1), 109-116. [Link]

-

ResearchGate. (n.d.). Influence of the atmosphere on the thermal decomposition kinetics of the CaCO3 content of PFBC coal flying ash. [Link]

-

Wang, H., et al. (2012). Mechanism of thermal decomposition of cobalt acetate tetrahydrate. Journal of Thermal Analysis and Calorimetry, 107(3), 1141-1146. [Link]

-

Hyatt, E. P., et al. (1958). Calcium Carbonate Decomposition in Carbon Dioxide Atmosphere. Journal of the American Ceramic Society, 41(2), 70-74. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. bu.edu.eg [bu.edu.eg]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 6. Micro-method powder X-ray diffraction analysis of thermal decomposition product of basic cobalt carbonate (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chembam.com [chembam.com]

- 10. flinnsci.com [flinnsci.com]

- 11. KIT - Institute of Mechanical Process Engineering and Mechanics - Research (GPS) - Publications - Influence of the atmosphere on the thermal decomposition kinetics of the CaCO3 content of the PFBC coal flying ash [mvm.kit.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and characterisation of cobalt hydroxy carbonate Co2CO3(OH)2 nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Cobalt(II) Carbonate Hydrate

Foreword: A Multifaceted Approach to Material Characterization

In the realm of materials science and drug development, a compound's identity and purity are paramount. Cobalt(II) carbonate hydrate (CoCO₃·xH₂O), a key precursor for advanced materials like cobalt oxides used in catalysis and energy storage, demands rigorous characterization.[1] This guide eschews a simple recitation of methods; instead, it provides an integrated analytical strategy, grounded in first principles, to deliver a holistic understanding of this inorganic compound. We will explore how complementary spectroscopic techniques, from vibrational to X-ray methods, converge to create a comprehensive and validated profile of cobalt(II) carbonate hydrate, ensuring its suitability for downstream applications.

The Foundation: Synthesis and Sample Integrity

The spectroscopic signature of a material is intrinsically linked to its synthesis. The most common route to cobalt(II) carbonate is through aqueous precipitation, typically by reacting a soluble cobalt(II) salt with a bicarbonate or carbonate source.[2][3]

Causality in Synthesis: The choice of reaction conditions is critical. Parameters such as pH and temperature directly influence the final product's composition and morphology. For instance, synthesis at a higher pH (9-11) can initially precipitate cobalt carbonate hydroxide (Co₂(CO₃)(OH)₂), which converts to cobalt carbonate as the pH decreases to a 6.5-8 range.[1] This underscores the first principle of our analysis: the synthesis history dictates the analytical strategy. Any spectroscopic investigation must be preceded by a clear understanding of the sample's origin.

Protocol 1: Synthesis via Aqueous Precipitation

-

Preparation of Solutions: Prepare an aqueous solution of cobalt(II) sulfate (CoSO₄) and a separate solution of sodium bicarbonate (NaHCO₃).

-

Controlled Reaction: Slowly add the sodium bicarbonate solution to the cobalt(II) sulfate solution under constant stirring at a controlled temperature (e.g., 60°C). The reaction proceeds as: CoSO₄ + 2NaHCO₃ → CoCO₃↓ + Na₂SO₄ + H₂O + CO₂[2][3]

-

Precipitation & Aging: A pink precipitate of cobalt(II) carbonate hydrate will form. Allow the mixture to age for a designated period (e.g., 2 hours) to ensure complete reaction and improve crystallinity.

-

Isolation: Isolate the precipitate by filtration.

-

Washing: Wash the solid repeatedly with deionized water to remove soluble byproducts (e.g., sodium sulfate).

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) to yield a fine pink powder.[4]

Probing Molecular Bonds: Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is the cornerstone for identifying the functional groups within a compound. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the carbonate (CO₃²⁻) and water (H₂O) moieties.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Insight: FTIR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. For cobalt(II) carbonate hydrate, the resulting spectrum provides a distinct fingerprint confirming the presence of both carbonate ions and water of hydration.

The key spectral features are:

-

O-H Stretching: A prominent, broad absorption band around 3400 cm⁻¹ is the definitive signature of water molecules, confirming the hydrated nature of the compound.[1]

-

C-O Stretching: The carbonate group presents a very strong, characteristic asymmetric stretching vibration (ν₃) near 1400 cm⁻¹.[1]

-

C-O Bending: Out-of-plane (ν₂) and in-plane (ν₄) bending vibrations of the carbonate ion are observed at lower wavenumbers, typically around 850 cm⁻¹ and 700-750 cm⁻¹, respectively.[1]

-

Co-O Vibrations: Metal-oxygen bond vibrations can also be observed in the far-infrared region.[1]

The positions and breadths of these bands are sensitive to the degree of hydration and the specific crystal structure, providing more than just identification—they offer structural insights.[1]

Table 1: Characteristic FTIR Absorption Bands for Cobalt(II) Carbonate Hydrate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (Water) | ~3400 | Broad, Strong |

| C=O Asymmetric Stretching (Carbonate, ν₃) | ~1400 | Very Strong |

| C-O Out-of-Plane Bending (Carbonate, ν₂) | ~850 | Medium |

| O-C-O In-Plane Bending (Carbonate, ν₄) | ~700-750 | Medium |

Data synthesized from multiple sources.[1]

Raman Spectroscopy

Complementary Analysis: While FTIR excels at detecting polar functional groups, Raman spectroscopy is highly sensitive to symmetric vibrations. For cobalt(II) carbonate hydrate, the most significant Raman-active mode is the symmetric stretch (ν₁) of the carbonate ion, which appears as a very strong peak.[5] This provides an excellent complementary confirmation of the carbonate group, often with higher resolution for this specific mode than FTIR.

Experimental Workflow: Vibrational Spectroscopy

Caption: Workflow for X-ray Structural and Elemental Analysis.

Probing Electronic Structure: UV-Visible Spectroscopy

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion. The color of the compound—typically pink or reddish—is a direct consequence of these transitions. [2] Mechanistic Insight: In the hydrated form, Co(II) is typically in an octahedral coordination environment. According to ligand field theory, the d-orbitals split into two energy levels (t₂g and e₉). The absorption of light in the visible region promotes an electron from the lower t₂g level to the higher e₉ level. The pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, characteristically shows a weak absorption maximum around 540 nm. [6]This absorption of green-yellow light results in the transmission of red and blue light, which the human eye perceives as pink.

Integrated Analysis: A Self-Validating System

No single technique provides a complete picture. The power of this analytical approach lies in the convergence of data from multiple, orthogonal methods.

Caption: Integrated Analytical Workflow for Comprehensive Characterization.

A trustworthy analysis follows this logic:

-

XRD confirms the sample is the correct crystalline phase (e.g., cobalt carbonate hydroxide hydrate) and is free from crystalline impurities.

-

FTIR and Raman validate the presence of the expected carbonate and water functional groups, consistent with the phase identified by XRD.

-

UV-Vis confirms the electronic structure of the Co(II) ion is consistent with the octahedral coordination expected in the hydrated crystal structure.

-

XPS provides final validation of the elemental composition and confirms the Co(II) oxidation state at the surface.

References

-

Wikipedia. (n.d.). Cobalt(II) carbonate. Retrieved from [Link]

-

Frost, R. L., et al. (n.d.). Synthesis and characterisation of cobalt hydroxy carbonate Co2CO3(OH)2 nanomaterials. SciSpace. Retrieved from [Link]

-

Dalal Institute. (n.d.). Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Retrieved from [Link]

-

ChemBK. (n.d.). Cobalt(II) carbonate hydrate. Retrieved from [Link]

-

MDPI. (2019). Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor. Retrieved from [Link]

-

PubChem. (n.d.). Cobalt(II) carbonate hydrate. Retrieved from [Link]

-

GeeksforGeeks. (2023). Cobalt II Carbonate Formula. Retrieved from [Link]

-

NIH. (2017). Crystal structure of cobalt hydroxide carbonate Co2CO3(OH)2: density functional theory and X-ray diffraction investigation. Retrieved from [Link]

-

MDPI. (2018). Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/visible spectra for Co 3+ , Co 2+ , and Cu 2+. Retrieved from [Link]

-

Semantic Scholar. (2019). Cobalt Complexes: Introduction and Spectra Analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The uv-visible absorption spectra of some cobalt complex ions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. Cobalt II Carbonate Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Basic Cobalt Carbonate and Cobalt(II) Carbonate Hydrate

Abstract

This technical guide provides a comprehensive analysis of two closely related yet distinct cobalt compounds: basic cobalt carbonate and cobalt(II) carbonate hydrate. While often used interchangeably in broader contexts, their fundamental chemical, structural, and functional differences are critical for researchers, scientists, and drug development professionals. This document delineates these distinctions, covering physicochemical properties, synthesis methodologies, analytical characterization, and specific applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for the precise selection and application of the appropriate cobalt precursor in advanced materials science, catalysis, and pharmaceutical development.

Introduction: Delineating the Cobalt Carbonates

Cobalt carbonates are pivotal inorganic compounds, serving as essential precursors for a vast array of materials, including catalysts, pigments, battery cathodes, and cobalt salts.[1][2] They are intermediates in the hydrometallurgical purification of cobalt from its ores and are valued for their ability to be easily converted into other cobalt compounds, such as oxides, through thermal decomposition.[3][4]

However, the term "cobalt carbonate" frequently encompasses two distinct chemical entities:

-

Cobalt(II) Carbonate Hydrate (CoCO₃·xH₂O): A true carbonate salt of cobalt(II) that incorporates a variable number of water molecules into its crystal lattice. The anhydrous form, CoCO₃, is a pink, crystalline solid with a well-defined rhombohedral structure analogous to calcite.[5][6]

-

Basic Cobalt Carbonate (Co[(OH)₂]ₐ[CO₃]₁₋ₐ): A more complex compound that is technically a cobalt(II) hydroxide carbonate.[7][8] It contains both carbonate (CO₃²⁻) and hydroxide (OH⁻) anions in its structure. Its composition can vary, leading to different ratios of hydroxide to carbonate, which significantly impacts its properties.

Understanding the differences between these two compounds is paramount. The presence of hydroxide groups in basic cobalt carbonate alters its reactivity, thermal decomposition profile, and morphology, making it more suitable for certain applications while being less ideal for others where high purity cobalt oxide is the desired end product. This guide will explore these nuances to empower researchers to make informed decisions in their experimental designs.

Comparative Physicochemical Properties

The fundamental differences in composition lead to distinct physical and chemical properties, which are summarized in the table below.

| Property | Cobalt(II) Carbonate Hydrate | Basic Cobalt Carbonate | Rationale for Difference |

| Chemical Formula | CoCO₃·xH₂O[9] | Co[(OH)₂]ₐ[CO₃]₁₋ₐ (variable)[7] | Presence of hydroxide (OH⁻) ions in the basic carbonate lattice alongside carbonate (CO₃²⁻) ions. |

| Appearance | Pink to reddish crystalline powder[1] | Purple, violet, or pinkish powder[3] | The coordination environment of the Co²⁺ ion is altered by the hydroxide ligands, affecting its d-orbital splitting and thus its color. |

| Molecular Weight | 118.94 g/mol (anhydrous)[1][5] | Variable, depends on the a/(1-a) ratio | The incorporation of hydroxide groups changes the overall formula weight. |

| Crystal Structure | Rhombohedral (anhydrous), Trigonal (hexahydrate)[5][6] | Often monoclinic or amorphous[10] | The mixed anion composition (hydroxide and carbonate) disrupts the highly ordered calcite-type structure of pure CoCO₃. |

| Solubility | Insoluble in water; soluble in acids[1] | Insoluble in water; soluble in acids | Both are salts of a weak acid (carbonic acid) and readily react with strong acids to release CO₂ gas. |

| Thermal Decomposition | Decomposes at ~140°C (hydrate) and ~427°C (anhydrous) to CoO/Co₃O₄[5][6] | Decomposes at lower temperatures, often in multiple steps | The decomposition of hydroxide groups to form water occurs at lower temperatures than the release of CO₂ from the carbonate. |

Synthesis and Mechanistic Control

The selective synthesis of either cobalt(II) carbonate hydrate or basic cobalt carbonate hinges on the precise control of reaction conditions, primarily pH. Both are typically produced via precipitation by reacting a soluble cobalt(II) salt (e.g., CoCl₂ or CoSO₄) with a carbonate source.

Synthesis of Cobalt(II) Carbonate Hydrate

The formation of the pure carbonate is favored under mildly acidic to neutral conditions (pH 6.5-8.0).[10] Using a bicarbonate salt like sodium bicarbonate (NaHCO₃) is a common strategy, as it provides the carbonate ions while buffering the solution to prevent a sharp increase in pH that would favor hydroxide precipitation.

Workflow for Cobalt(II) Carbonate Synthesis

Caption: Workflow for the synthesis and characterization of Cobalt(II) Carbonate Hydrate.

Detailed Protocol: Synthesis of Cobalt(II) Carbonate Hydrate

-

Preparation of Reactants: Prepare a 1.0 M solution of cobalt(II) chloride (CoCl₂) and a 2.0 M solution of sodium bicarbonate (NaHCO₃) in deionized water.

-

Reaction Setup: In a jacketed glass reactor maintained at 60°C, add the sodium bicarbonate solution. Begin vigorous stirring.

-

Precipitation: Slowly add the cobalt(II) chloride solution to the reactor at a controlled rate. The key is to maintain the pH between 7.0 and 7.5 to prevent the formation of basic carbonates. Monitor the pH continuously. The reaction is: CoCl₂ + 2NaHCO₃ → CoCO₃↓ + 2NaCl + H₂O + CO₂.[5][6]

-

Aging: Once the addition is complete, continue stirring the resulting pink slurry at 60°C for 30-60 minutes. This "aging" step allows for the growth of more uniform crystals.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake repeatedly with deionized water until the filtrate shows no chloride ions (tested with AgNO₃). This step is critical to remove soluble byproducts like NaCl.

-

Drying: Dry the washed solid in an oven at 80°C overnight to obtain the final cobalt(II) carbonate hydrate powder.

Synthesis of Basic Cobalt Carbonate

The formation of basic cobalt carbonate is favored at higher pH values (9-11).[10] At this alkalinity, hydroxide ions (OH⁻) are present at a high enough concentration to be incorporated into the precipitating solid. Using a stronger base like sodium carbonate (Na₂CO₃) and allowing the pH to rise is a common method.

Causality: The reaction proceeds via an intermediate cobalt hydroxide species. At a pH above 9, Co(OH)₂ begins to precipitate. The presence of carbonate ions leads to the formation of a mixed-anion solid, the basic cobalt carbonate.[10] Controlling the rate of addition and the temperature can influence the particle morphology, allowing for the production of materials like uniform spherical particles.[11]

Detailed Protocol: Synthesis of Spherical Basic Cobalt Carbonate

-

Preparation of Reactants: Prepare a 1.0 M solution of cobalt(II) sulfate (CoSO₄) and a 1.0 M solution of sodium carbonate (Na₂CO₃).

-

Reaction Setup: Heat a reactor containing deionized water to 85°C with vigorous stirring (e.g., 1000 rpm).[11]

-

Co-precipitation: Simultaneously and slowly pump both the CoSO₄ and Na₂CO₃ solutions into the reactor. Maintain a constant pH in the reactor between 8.5 and 9.5. The higher pH ensures the incorporation of hydroxide ions.

-

Aging: After the addition is complete, age the slurry for 1 hour at temperature with continued stirring.[12]

-

Filtration and Washing: Filter and wash the product thoroughly with hot deionized water to remove the sodium sulfate byproduct.

-

Drying: Dry the purple precipitate at 100°C to yield basic cobalt carbonate.

Analytical Characterization: Differentiating the Compounds

Several standard analytical techniques can be used to unambiguously distinguish between the two forms of cobalt carbonate.

-

X-Ray Diffraction (XRD): This is the most definitive technique. Cobalt(II) carbonate will show a sharp diffraction pattern corresponding to its known rhombohedral (calcite) crystal structure.[5] Basic cobalt carbonate will typically exhibit broader peaks, a different pattern (often matching known hydroxide carbonate phases like rosasite), or may even be X-ray amorphous, indicating poor crystallinity.[10]

-

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature.

-

Cobalt(II) Carbonate Hydrate: Will show an initial mass loss corresponding to the loss of water of hydration (below 200°C), followed by a distinct, sharp mass loss around 400°C corresponding to the decomposition of CoCO₃ to CoO and CO₂.[5]

-

Basic Cobalt Carbonate: Will display a more complex, multi-step decomposition profile. An initial loss of adsorbed water is followed by the decomposition of hydroxide groups to release water, and finally the decomposition of the carbonate groups at a potentially different temperature than the pure form.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the functional groups present. Both compounds will show strong absorption bands characteristic of the carbonate ion (around 1400-1500 cm⁻¹ and 800-900 cm⁻¹). However, basic cobalt carbonate will also exhibit a distinct, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration from the hydroxide groups.

Logical Framework for Compound Identification

Caption: Decision tree for analytical identification of cobalt carbonate species.

Applications and Functional Ramifications

The choice between basic and normal cobalt carbonate is dictated by the requirements of the final application.

-

Catalysis: Cobalt(II) carbonate hydrate is often preferred as a precursor for preparing cobalt oxide (Co₃O₄) catalysts.[13] Its well-defined stoichiometry ensures a more predictable and pure final oxide phase after calcination. The presence of hydroxides in basic cobalt carbonate can lead to impurities or different oxide phases, which may or may not be desirable.

-

Battery Materials: Both are used as precursors for lithium cobalt oxide (LiCoO₂), a common cathode material in lithium-ion batteries.[9][14] Here, basic cobalt carbonate can be advantageous. Its synthesis often allows for greater control over particle morphology (e.g., creating dense, spherical particles), which is crucial for achieving high packing density and good electrochemical performance in the final battery cathode.[11]

-

Pigments and Ceramics: Cobalt(II) carbonate is a potent colorant, producing a deep blue in ceramic glazes.[1] Its consistent composition ensures reproducible color. Basic cobalt carbonate can also be used, but variations in its hydroxide content may lead to slight color shifts.

-

Animal Feed and Agriculture: Cobalt carbonate is added to animal feed and fertilizers to provide the essential micronutrient cobalt.[2][14] For this application, the exact form is often less critical than the overall cobalt content and bioavailability.

Conclusion

While both "basic cobalt carbonate" and "cobalt(II) carbonate hydrate" serve as valuable cobalt precursors, they are not chemically interchangeable. Cobalt(II) carbonate hydrate is a stoichiometric compound, CoCO₃·xH₂O, prized for its purity and predictable decomposition to cobalt oxide. Basic cobalt carbonate is a cobalt(II) hydroxide carbonate, whose variable composition and controlled morphology make it uniquely suited for applications like advanced battery materials. The selection of the appropriate compound requires a clear understanding of the desired final product and the synthetic pathway. For the researcher and developer, precise control over synthesis pH is the most powerful tool for selectively producing the desired cobalt carbonate species, a choice that is then best validated by a combination of XRD, TGA, and FTIR analysis.

References

- Ataman Kimya. (n.d.). COBALT CARBONATE.

- Chem-Impex. (n.d.). Cobalt(II) carbonate hydrate.

- Chemiis. (n.d.). Cobalt Carbonate – Key Compound for Ceramics, Paint Pigments, and Industrial Catalysts.

- Benchchem. (n.d.). Cobalt(II) Carbonate Hydrate | High Purity.

- GeeksforGeeks. (2025). Cobalt II Carbonate Formula.

- CN104843711A. (2015). Production method of spherical basic cobalt carbonate with controllable particle size.

- American Elements. (n.d.). Cobalt(II) Carbonate Hydrate.

- Sigma-Aldrich. (n.d.). Cobalt(II) carbonate hydrate.

- Amaris Chemical Solutions. (n.d.). Cobalt Carbonate.

- ABERDEEN CHEMICAL. (n.d.). Cobalt Carbonate CAS 513-79-1: Properties, Applications, and Industrial Significance.

- KR19990021990A. (1999). Basic cobalt carbonate (II), preparation method thereof and use thereof.

- ChemicalBook. (2025). Cobalt carbonate | 513-79-1.

- Wikipedia. (n.d.). Cobalt(II) carbonate.

- CN102701293A. (2012). Production method of basic cobalt carbonate.

- ChemicalBook. (n.d.). 137506-60-6(COBALT(II) CARBONATE HYDRATE) Product Description.

- PubChem. (n.d.). Cobalt(II) carbonate hydrate.

- ChemBK. (n.d.). Cobalt(II) carbonate hydrate.

- Labinsights. (2024). Preparation of Cobalt Carbonate by Liquid Synthesis Method.

- PubChem. (n.d.). Cobaltous carbonate.

- MDPI. (2019). Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor.

Sources

- 1. chemiis.com [chemiis.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. Cobalt carbonate | 513-79-1 [chemicalbook.com]

- 5. Cobalt II Carbonate Formula - GeeksforGeeks [geeksforgeeks.org]

- 6. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]

- 7. KR19990021990A - Basic cobalt carbonate (II), preparation method thereof and use thereof - Google Patents [patents.google.com]

- 8. Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. Production method of spherical basic cobalt carbonate with controllable particle size - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102701293A - Production method of basic cobalt carbonate - Google Patents [patents.google.com]

- 13. Cobalt(II) carbonate Co 43-47 57454-67-8 [sigmaaldrich.com]

- 14. amarischemicalsolutions.com [amarischemicalsolutions.com]

An In-depth Technical Guide to the Molecular Formula and Structure of Cobalt(II) Carbonate and Its Hydrated Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure, synthesis, and characterization of cobalt(II) carbonate (CoCO₃) and its hydrated forms, denoted by the general formula CoCO₃·xH₂O. This document is intended for researchers, scientists, and professionals in drug development who utilize cobalt compounds in their work, offering insights into the nuanced structural chemistry of these materials.

Introduction: The Cobalt(II) Carbonate System

Cobalt(II) carbonate is an inorganic compound that exists in both anhydrous and hydrated forms. The anhydrous form, CoCO₃, is a pink-to-red paramagnetic solid that occurs naturally as the mineral spherocobaltite.[1][2] It serves as a crucial intermediate in the hydrometallurgical purification of cobalt from its ores and is a precursor for catalysts and pigments.[1][2] The hydrated forms, CoCO₃·xH₂O, are of significant interest due to their role as precursors in the synthesis of nanostructured cobalt oxides and other advanced materials.[3] Understanding the precise molecular formula and crystal structure of these hydrates is paramount for controlling the properties of the final products.

A critical aspect of the CoCO₃-H₂O system is the frequent formation of cobalt carbonate hydroxide hydrates, which are distinct compounds with the general formula Co(CO₃)y(OH)z·nH₂O. These basic carbonates often precipitate from aqueous solutions and their structural characterization is essential to avoid misinterpretation of experimental results.

Molecular Formula and Structural Elucidation

The cobalt(II) carbonate system is characterized by a variety of structurally distinct phases, each with a unique molecular formula and arrangement of atoms in the crystal lattice.

Anhydrous Cobalt(II) Carbonate (CoCO₃)

The anhydrous form of cobalt(II) carbonate, also known as spherocobaltite, possesses a well-defined crystal structure.[4][5][6][7]

-

Molecular Formula: CoCO₃

-

Space Group: R-3c[9]

-

Structure: CoCO₃ adopts a calcite-type structure, where each cobalt(II) ion is in an octahedral coordination environment, bonded to six oxygen atoms from six different carbonate groups.[1] The carbonate ions are planar, with the carbon atom at the center of an equilateral triangle of oxygen atoms.

The relationship between the synthesis conditions and the resulting cobalt carbonate phase is crucial for targeted material design. The following diagram illustrates the general synthesis pathway.

Caption: General synthesis and transformation pathways in the cobalt carbonate system.

Hydrated Cobalt(II) Carbonates (CoCO₃·xH₂O)

The hydrated forms of cobalt(II) carbonate are less structurally characterized in the scientific literature compared to the anhydrous form and the hydroxide carbonates.

-

Other Hydrates: The existence of other stable hydrates, such as a monohydrate, is plausible but not well-documented with definitive structural data. The generic term "cobalt(II) carbonate hydrate" with CAS numbers like 57454-67-8 often refers to a mixture of hydrated species or a product with an indeterminate amount of water.[11][12]

Cobalt Carbonate Hydroxide Hydrates

These compounds are frequently encountered as precipitates from aqueous solutions, particularly under basic conditions.[10]

-

Molecular Formula: A common form is Co₂(CO₃)(OH)₂.[4][5] Another reported formula is Co(CO₃)₀.₅(OH)·0.11H₂O.[2]

-

Crystal Structure: Detailed structural analysis of Co₂(CO₃)(OH)₂ has been performed using powder X-ray diffraction (PXRD) and density functional theory (DFT) simulations.[4][5] The best fit to experimental data suggests a monoclinic structure, with a rosasite-like phase being a likely candidate.[4]

Synthesis and Experimental Protocols

The synthesis of cobalt carbonate and its related compounds can be achieved through various methods, with precipitation and hydrothermal techniques being the most common. The final product is highly dependent on the reaction conditions.

Precipitation Method for Cobalt Carbonate

This method involves the reaction of a soluble cobalt(II) salt with a carbonate or bicarbonate source in an aqueous solution.[1]

Protocol for Precipitation of Cobalt Carbonate:

-

Reactant Preparation:

-

Prepare a solution of cobalt(II) sulfate (CoSO₄) or cobalt(II) chloride (CoCl₂).

-

Prepare a separate solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1]

-

-

Precipitation:

-

Slowly add the cobalt salt solution to the carbonate/bicarbonate solution with constant stirring. The reverse addition can also be performed.

-

The reaction is typically carried out at a controlled temperature, for instance, between 40-60°C.

-

The pH of the reaction mixture is a critical parameter. Cobalt carbonate precipitation is favored at a pH between 7.0 and 8.5. At higher pH values (9-11), the formation of cobalt carbonate hydroxide is more likely.[10]

-

-

Aging:

-

After the addition is complete, the resulting slurry is aged for a specific period (e.g., 30 minutes to 1 hour) to allow for crystal growth and phase transformation.

-

-

Isolation and Washing:

-

The precipitate is collected by filtration.

-

The filter cake is washed with deionized water to remove soluble impurities. Washing can be continued until the pH of the filtrate is neutral.

-

-

Drying:

-

The product is dried in an oven at a moderate temperature (e.g., 60-85°C) to obtain the final cobalt carbonate powder.[2]

-

Hydrothermal Synthesis

Hydrothermal methods offer better control over the crystallinity, morphology, and particle size of the product.[7]

Protocol for Hydrothermal Synthesis of Cobalt Carbonate:

-

Reactant Preparation:

-

Hydrothermal Reaction:

-

Isolation and Washing:

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted reagents and byproducts.[2]

-

-

Drying:

-

Dry the final product in an oven at a relatively low temperature (e.g., 60°C) for several hours.[2]

-

The workflow for synthesizing and characterizing cobalt carbonate phases can be visualized as follows:

Caption: A typical workflow for the synthesis and structural characterization of cobalt carbonate materials.

Characterization Techniques and Data

A combination of analytical techniques is employed to fully characterize the molecular formula and structure of cobalt carbonate and its hydrates.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases and determining the crystal structure. The diffraction patterns of anhydrous CoCO₃ and cobalt carbonate hydroxide are distinct.

Vibrational Spectroscopy (FTIR and Raman)

Infrared and Raman spectroscopy are powerful tools for probing the functional groups present in the material.

-

Anhydrous CoCO₃: The spectra are dominated by the vibrational modes of the carbonate ion.

-

Hydrated Forms: In addition to the carbonate bands, broad absorption bands corresponding to the O-H stretching and bending vibrations of water molecules are observed.

| Vibrational Mode | Anhydrous CoCO₃ (cm⁻¹) | Hydrated Forms (cm⁻¹) | Assignment |

| ν(O-H) | - | ~3400 (broad) | O-H stretching of H₂O |

| δ(H-O-H) | - | ~1600 | H-O-H bending of H₂O |

| ν₃(CO₃²⁻) asymmetric stretch | ~1400-1500 | ~1400-1500 | C-O asymmetric stretching |

| ν₁(CO₃²⁻) symmetric stretch | ~1090 | ~1090 | C-O symmetric stretching |

| ν₂(CO₃²⁻) out-of-plane bend | ~860 | ~860 | Out-of-plane C-O bending |

| ν₄(CO₃²⁻) in-plane bend | ~740 | ~740 | In-plane C-O bending |

Note: The exact positions of the vibrational bands can vary depending on the specific crystal structure and degree of hydration.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior of cobalt carbonate hydrates.

-

Dehydration: Hydrated forms exhibit an initial weight loss at lower temperatures corresponding to the removal of water molecules. For CoCO₃·6H₂O, this occurs around 140°C.[10]

-

Decomposition: At higher temperatures, anhydrous CoCO₃ decomposes to cobalt oxides (e.g., Co₃O₄ and subsequently CoO) with the release of carbon dioxide. This decomposition typically begins above 300°C.

Conclusion

The CoCO₃·xH₂O system is complex, with the anhydrous form (spherocobaltite) and cobalt carbonate hydroxide being the most well-characterized species. While the existence of true hydrates like CoCO₃·6H₂O is acknowledged, their detailed crystal structures are not as readily available in the literature. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis conditions and the application of appropriate characterization techniques are crucial for obtaining the desired phase of cobalt carbonate. The protocols and data presented in this guide provide a solid foundation for working with these versatile materials.

References

-

González-López, J., Cockcroft, J. K., & Grau-Crespo, R. (2017). Crystal structure of cobalt hydroxide carbonate Co2CO3(OH)2: density functional theory and X-ray diffraction investigation. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(5), 853-861. [Link]

-

González-López, J., Cockcroft, J., & Grau-Crespo, R. (2017). Crystal structure of cobalt hydroxide carbonate Co2CO3(OH)2: density functional theory and X-ray diffraction investigation. PMC.[Link]

-

National Gem Lab. Spherocobaltite. [Link]

-

Nassar, M. Y., Ahmed, I. S., & Samir, I. (2011). Hydrothermal synthesis of cobalt carbonates using different counter ions. Polyhedron, 30(18), 3091-3097. [Link]

-

Zhang, J., Koiranen, T., & Louhi-Kultanen, M. (2023). Process monitoring of cobalt carbonate precipitation by reactions between cobalt sulfate and sodium carbonate solutions to control product morphology and purity. Hydrometallurgy, 224, 106232. [Link]

-

Yang, J., Cheng, H., & Frost, R. L. (2013). Synthesis and characterisation of cobalt hydroxy carbonate Co2CO3(OH)2 nanomaterials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 22-26. [Link]

-

Wikipedia. (2023). Cobalt(II) carbonate. [Link]

-

Wang, Y., Zhang, Y., Jia, Y., & Zhang, J. (2019). Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor. Sensors, 19(3), 615. [Link]

-

Wu, L., et al. (2020). Preparation and Structural Characterizations Cobalt Carbonate by Liquid Synthesis Method. Nonferrous Metals: Extractive Metallurgy, 1, 6. [Link]

-

GeeksforGeeks. (2025). Cobalt II Carbonate Formula. [Link]

- Google Patents. (2009).

- Google Patents. (2012).

-

Sole, K. C., & Tinkler, O. S. (2016). Precipitation of base metal carbonates as a function of pH. ResearchGate.[Link]

-

PubChem. (2024). Cobaltous carbonate. [Link]

-

Wikipedia. (2024). Cobalt(II) carbonate. [Link]

-

PubChem. (2024). Cobalt carbonate hexahydrate. [Link]

-

Defense Technical Information Center. (1987). Crystal Structure of Monohydrocalcite (Calcium Carbonate Monohydrate)- CaCO3·H2O or CaHCO3(OH). [Link]

-

Materials Project. (2024). mp-21434: CoCO3 (trigonal, R-3c, 167). [Link]

-

PubChem. (2024). Cobalt(II) carbonate hydrate. [Link]

-

American Elements. (2024). Cobalt(II) Carbonate Hydrate. [Link]

-

International Journal of Innovative Science, Engineering & Technology. (2015). Morphology and Thermal Studies of Calcium Carbonate Nanoparticles. [Link]

-

Wikipedia. (2024). Cobalt(II) chloride. [Link]

-

NC Elements. (2024). Cobalt Carbonate Hydrate (CoCO3·xH2O). [Link]

-

MySkinRecipes. (2024). Cobalt(II) carbonate hydrate. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. mp-21434: CoCO3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cobalt(II) carbonate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Crystal structure of cobalt hydroxide carbonate Co2CO3(OH)2: density functional theory and X-ray diffraction investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cobalt carbonate hexahydrate | CH12CoO9 | CID 140579490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]

- 10. Crystallography Open Database: Search results [qiserver.ugr.es]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. Cobaltous carbonate | CCoO3 | CID 10565 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Hydrated Cobalt Carbonate

This guide provides a comprehensive technical overview of the core physical properties of hydrated cobalt carbonate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven insights into the characterization and application of this versatile inorganic compound.

Introduction

Hydrated cobalt carbonate (CoCO₃·xH₂O) is an inorganic salt of significant interest across various scientific disciplines, including catalysis, materials science, and as a precursor in the synthesis of cobalt-based compounds.[1][2] Its physical properties are intrinsically linked to its degree of hydration and the specific synthesis conditions employed, which dictate its crystal structure, morphology, and ultimately, its reactivity and suitability for various applications. Understanding these properties is paramount for the rational design and development of materials with tailored functionalities. This guide delves into the key physical characteristics of hydrated cobalt carbonate, providing detailed experimental protocols for their determination and explaining the scientific principles that underpin these methodologies.

Core Physical Properties

The fundamental physical characteristics of hydrated cobalt carbonate are summarized in the table below. It is important to note that many of these properties, particularly color and crystal structure, are highly dependent on the degree of hydration and the potential presence of hydroxide ions, leading to the formation of cobalt hydroxycarbonate species.[1][2]

| Property | Value | Source(s) |

| Chemical Formula | CoCO₃·xH₂O or Co(CO₃)y(OH)z·nH₂O | [1][3] |

| Molecular Weight | 118.94 g/mol (anhydrous) | [4] |

| Appearance | Pink, red, violet, or white to yellow crystalline powder or mass | [4][5] |

| Density | Approximately 4.13 - 4.2 g/cm³ | [4][6] |

| Solubility | Insoluble in cold water; soluble in acids. | [2][4][6] |

| Crystal System | Rhombohedral (anhydrous); Monoclinic (for related hydroxycarbonates) | [1][2][7][8] |

| Decomposition | Dehydrates upon heating, followed by decomposition to cobalt oxides at higher temperatures. | [2][9][10][11][12] |

Crystallographic Structure

The crystal structure of cobalt carbonate is analogous to calcite, adopting a rhombohedral lattice for the anhydrous form.[2] However, the hydrated forms, particularly those synthesized in aqueous solutions, often exist as cobalt hydroxycarbonate hydrates. These compounds, with general formulas like Co₂(CO₃)(OH)₂ or Co(CO₃)₀.₅(OH)·0.11H₂O, have been shown to crystallize in monoclinic systems, similar to the minerals rosasite and malachite.[1][7][8][13]

The precise crystal structure is a critical determinant of the material's properties. X-ray diffraction (XRD) is the primary technique for elucidating this structure.

Diagram of the XRD Workflow

Caption: A generalized workflow for the characterization of hydrated cobalt carbonate using X-ray diffraction.

Experimental Protocol: X-ray Diffraction (XRD) Analysis

This protocol outlines the steps for determining the crystal structure of a synthesized hydrated cobalt carbonate powder.

1. Sample Preparation:

- Objective: To obtain a fine, homogenous powder with random crystallite orientation to ensure all lattice planes are sampled by the X-ray beam.

- Procedure:

- Grind approximately 100-200 mg of the hydrated cobalt carbonate sample in an agate mortar and pestle to a fine powder.

- Pass the powder through a fine-mesh sieve (e.g., < 45 µm) to ensure particle size homogeneity.

- Carefully mount the powder onto a zero-background sample holder. Gently press the powder to create a flat, smooth surface that is flush with the holder's surface. Avoid excessive pressure which can induce preferred orientation.

2. Instrument Setup and Data Collection:

- Objective: To collect a high-quality diffraction pattern over a suitable angular range.

- Typical Parameters:

- X-ray Source: Cu Kα (λ = 1.5406 Å) or Mo Kα (to avoid fluorescence from cobalt).[8]

- Voltage and Current: 40 kV and 40 mA.

- Scan Range (2θ): 10° to 80° (a wider range may be necessary for detailed structural analysis).

- Step Size: 0.02°.

- Time per Step: 1-2 seconds.

3. Data Analysis:

- Objective: To identify the crystalline phases present and determine their lattice parameters.

- Procedure:

- Perform phase identification by comparing the experimental diffraction pattern to standard databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD).

- For detailed structural analysis, perform Rietveld refinement of the diffraction data. This allows for the determination of lattice parameters (a, b, c, α, β, γ), space group, and atomic positions. For cobalt hydroxycarbonate, a monoclinic rosasite-like structure has been reported with cell parameters of approximately a = 3.14 Å, b = 12.29 Å, c = 9.33 Å, and γ = 82.3°.[7][8]

Thermal Stability and Decomposition

The thermal behavior of hydrated cobalt carbonate is a critical property, particularly as it is often used as a precursor for the synthesis of cobalt oxides. Thermogravimetric analysis (TGA) is the primary technique used to study its thermal stability and decomposition pathway.

The thermal decomposition of hydrated cobalt carbonate typically occurs in two main stages:

-

Dehydration: At lower temperatures, the water of hydration is lost. This may occur in one or multiple steps depending on the nature of the water molecules (physisorbed vs. chemisorbed) and the specific hydrate.

-

Decomposition: At higher temperatures, the anhydrous or partially hydrated cobalt carbonate decomposes to form cobalt oxides (e.g., CoO, Co₃O₄) and releases carbon dioxide.[9][11][12]

A representative TGA curve would show an initial weight loss corresponding to the removal of water, followed by a second, more significant weight loss at a higher temperature corresponding to the loss of CO₂. The temperature at which the hexahydrate form becomes anhydrous is reported to be around 140°C, with the anhydrous form decomposing at approximately 427°C.[6] The decomposition of cobalt carbonate to cobalt(II) oxide has been observed to begin around 332°C in an inert atmosphere.[11]

Diagram of Thermal Decomposition Pathway

Caption: The thermal decomposition pathway of hydrated cobalt carbonate as determined by TGA.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol describes the procedure for analyzing the thermal stability of hydrated cobalt carbonate.

1. Sample Preparation:

- Objective: To use a small, representative sample to ensure uniform heating.

- Procedure:

- Weigh approximately 5-10 mg of the finely ground hydrated cobalt carbonate sample into a clean, tared TGA crucible (e.g., alumina or platinum).

2. Instrument Setup and Data Collection:

- Objective: To measure the mass change of the sample as a function of temperature in a controlled atmosphere.

- Typical Parameters:

- Atmosphere: Nitrogen or Argon (for inert decomposition) or Air (for oxidative decomposition).

- Flow Rate: 20-50 mL/min.

- Temperature Program:

- Equilibrate at 30°C.

- Ramp from 30°C to 600°C at a heating rate of 10°C/min.

- Data Recorded: Sample weight, temperature, and time.

3. Data Analysis:

- Objective: To determine the temperatures of dehydration and decomposition and to quantify the number of water molecules.

- Procedure:

- Plot the percentage weight loss as a function of temperature.

- Identify the onset and endset temperatures for each weight loss step from the TGA curve and the peak temperatures from the derivative thermogravimetry (DTG) curve.

- Calculate the percentage weight loss for the dehydration step.

- From the weight loss, calculate the number of moles of water per mole of cobalt carbonate to determine the value of 'x' in CoCO₃·xH₂O.

Spectroscopic Properties

Vibrational and electronic spectroscopy provide valuable insights into the chemical bonding and electronic structure of hydrated cobalt carbonate.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a sample. For hydrated cobalt carbonate, these techniques can confirm the presence of carbonate ions, water molecules, and hydroxyl groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Source(s) |

| O-H Stretching (H₂O) | 3000 - 3600 (broad) | FTIR | [1] |

| C-O Asymmetric Stretch | ~1400 - 1500 | FTIR | [13] |

| C-O Symmetric Stretch | ~1080 | Raman | [1] |

| C-O Out-of-Plane Bend | ~850 | FTIR | [1] |

| O-C-O In-Plane Bend | ~700 - 750 | FTIR | [1] |

| Co-O Stretching | < 600 | Raman | [1] |

The presence of a broad band in the 3000-3600 cm⁻¹ region in the FTIR spectrum is a clear indication of the presence of water of hydration.[1] The positions and shapes of the carbonate vibrational bands can be influenced by the coordination environment and the crystal structure.

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within the cobalt(II) ion. The color of hydrated cobalt carbonate arises from the d-d electronic transitions of the Co²⁺ ion in an octahedral or distorted octahedral ligand field created by the carbonate and water ligands. The pink to reddish color is characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which has a weak absorption maximum around 540 nm.[14] Changes in the coordination environment, such as the replacement of water ligands with carbonate ions, can lead to shifts in the absorption bands and changes in color.[14][15]

Influence of Synthesis Parameters on Physical Properties

The physical properties of hydrated cobalt carbonate, particularly its morphology and crystal phase, are highly sensitive to the synthesis conditions.

-

pH: The pH of the reaction medium plays a crucial role. At higher pH values (e.g., 9-11), the precipitation of cobalt hydroxycarbonate is favored. As the pH decreases (e.g., 6.5-8), the formation of cobalt carbonate becomes more predominant.[1] The pH can also influence the particle size and morphology.

-

Temperature: The reaction temperature affects the kinetics of nucleation and crystal growth, thereby influencing the particle size and morphology.

-

Precursors and Additives: The choice of cobalt salt and carbonate source, as well as the presence of surfactants or other additives, can be used to control the morphology of the final product, leading to the formation of nanoparticles, nanorods, or other structured materials.[16]

Experimental Protocol: Synthesis of Hydrated Cobalt Carbonate

This protocol describes a typical precipitation method for the synthesis of hydrated cobalt carbonate.

1. Materials:

- Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

- Sodium bicarbonate (NaHCO₃)

- Deionized water

2. Procedure:

- Prepare a 0.5 M solution of CoCl₂·6H₂O in deionized water.

- Prepare a 1.0 M solution of NaHCO₃ in deionized water.